molecular formula C8H14O2 B3048138 2-Propenyl trimethylacetate CAS No. 15784-26-6

2-Propenyl trimethylacetate

Cat. No.: B3048138
CAS No.: 15784-26-6
M. Wt: 142.2 g/mol
InChI Key: GVVKBARIYRBZHC-UHFFFAOYSA-N
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Description

2-Propenyl trimethylacetate is an organic compound with the molecular formula C8H14O2. It is commonly used as a monomer in copolymerization reactions and has various applications in organic synthesis and industrial processes . This compound is characterized by its ester functional group, which contributes to its reactivity and versatility in chemical reactions.

Mechanism of Action

Target of Action

2-Propenyl trimethylacetate is a monomer used in copolymerization reactions . The primary targets of this compound are the molecules it interacts with during these reactions.

Result of Action

The result of the action of this compound is the formation of polymers through copolymerization reactions . The properties of the resulting polymers can vary widely depending on the specific reaction conditions and the other molecules involved in the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenyl trimethylacetate typically involves the esterification of trimethylacetic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Trimethylacetic acid+Allyl alcoholAcid catalyst2-Propenyl trimethylacetate+Water\text{Trimethylacetic acid} + \text{Allyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Trimethylacetic acid+Allyl alcoholAcid catalyst​2-Propenyl trimethylacetate+Water

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Propenyl trimethylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: Trimethylacetic acid or corresponding aldehydes.

    Reduction: Allyl alcohol.

    Substitution: Amides or other esters depending on the nucleophile used.

Scientific Research Applications

2-Propenyl trimethylacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of copolymers, which are essential in the production of various materials with specific properties.

    Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: Utilized in the manufacture of adhesives, coatings, and plasticizers.

Comparison with Similar Compounds

2-Propenyl trimethylacetate can be compared with other esters such as:

    Methyl acetate: A simple ester with a lower molecular weight and different reactivity profile.

    Ethyl acetate: Commonly used as a solvent with similar ester functional group but different physical properties.

    Butyl acetate: Another ester with a longer carbon chain, leading to different solubility and volatility characteristics.

The uniqueness of this compound lies in its allyl group, which imparts additional reactivity and versatility in chemical synthesis compared to other esters.

Properties

IUPAC Name

prop-2-enyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVKBARIYRBZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462897
Record name 2-propenyl trimethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15784-26-6
Record name 2-propenyl trimethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 11.6 grams (0.20 mole) of 2-propen-1ol in 100 ml of pyridine was heated to reflux. To this was added dropwise 24.1 grams (0.02 mole) of trimethylacetyl chloride. The exothermic reaction caused the reaction mixture temperature to become excessive. The heat source was removed, and the reaction mixture was cooled in an ice bath. The addition of the acid chloride was continued to completion. Upon completion of addition, the reaction mixture was warmed to reflux where it stirred for one hour. After this time the reaction mixture was cooled to ambient temperature where it stood for 60 hours. The reaction mixture was shaken with 700 ml of water, and the organic layer was separated. The aqueous layer was washed with two 15o ml portions of diethyl ether. The washes and the organic layer were combined and washed with two 75 ml portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. Low boiling volatile materials were removed from the oil by distillation under reduced pressure (b.p. 87°-100° C./21 mm), yielding 12.3 grams of 2-propenyl trimethylacetate as a residue. The nmr spectrum was consistent with the proposed structure.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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